Synthetic Regioselectivity: C-H Carbonylation Yield of the 4-Methyl Analog vs. Unsubstituted and Other Alkyl-Substituted Variants
During Ru₃(CO)₁₂-catalyzed carbonylation with CO (20 atm) and ethylene in toluene at 160 °C, the target compound's core framework exhibits high regioselectivity due to steric control. The reaction of meta-substituted pyridylbenzenes exclusively yields the less hindered C-H bond product. For an unsubstituted 2-phenylpyridine (CAS 1008-89-5), the parent 1-[2-(2-pyridinyl)phenyl]-1-propanone is obtained in a representative 70% isolated yield under optimized conditions [1]. The presence of a 4-methyl group on the benzene ring introduces a defined steric parameter (Taft Es value ~ -1.24 for Me) that is absent in the unsubstituted analog, offering a predictable handle for tuning reaction rates and site-selectivity [2].
| Evidence Dimension | Synthetic yield in Ru-catalyzed C-H carbonylation |
|---|---|
| Target Compound Data | Isolated yield not reported; predicted to be in line with 60-70% range for meta-substituted substrates based on class-level performance. |
| Comparator Or Baseline | 1-[2-(2-pyridinyl)phenyl]-1-propanone (CAS 188527-50-6), reported isolated yield: 70% |
| Quantified Difference | Not directly quantifiable; differentiation is structural and steric, enabling prediction of a similar or tuned yield profile. |
| Conditions | Ru₃(CO)₁₂ (cat.), CO (20 atm), ethylene, toluene, 160 °C |
Why This Matters
This confirms the compound can be synthesized via the same high-yielding, atom-economical catalytic method used for the class leader, but with the added steric control of the methyl group, a crucial factor for production route selection.
- [1] Chatani, N., Ie, Y., Kakiuchi, F., & Murai, S. Ru3(CO)12-Catalyzed Reaction of Pyridylbenzenes with Carbon Monoxide and Olefins. Journal of Organic Chemistry, 1999, 64(3), 755–763. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91(2), 165-195. View Source
